3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Description

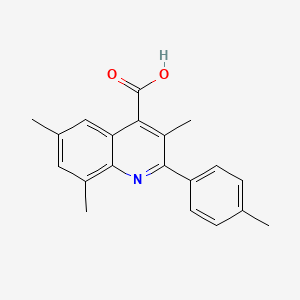

3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a substituted quinoline derivative with a carboxylic acid group at position 4 of the quinoline core. Its structure features methyl groups at positions 3, 6, and 8, and a 4-methylphenyl substituent at position 2 (Figure 1). Its molecular formula is C₂₀H₁₉NO₂, with a molecular weight of 305.37 g/mol.

Properties

IUPAC Name |

3,6,8-trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-11-5-7-15(8-6-11)19-14(4)17(20(22)23)16-10-12(2)9-13(3)18(16)21-19/h5-10H,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHAUKLOIDHDFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2C)C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemistry

3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid serves as a versatile building block in organic synthesis. It can be used to create more complex organic molecules and heterocycles. Its unique structure allows it to participate in various chemical reactions:

- Oxidation: Can yield quinoline N-oxides.

- Reduction: May convert the carboxylic acid group to an alcohol or aldehyde.

- Substitution Reactions: Electrophilic aromatic substitution can introduce new substituents onto the quinoline ring.

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of quinoline carboxylic acids exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For example, modifications to the quinoline structure have enhanced its effectiveness against resistant bacterial strains .

- Anticancer Activity: Research indicates that this compound can intercalate with DNA, potentially disrupting its function and leading to anticancer effects. In vitro studies have demonstrated its efficacy against several cancer cell lines, suggesting its promise as a therapeutic agent .

Medicinal Chemistry

Ongoing research aims to explore the compound's potential as a therapeutic agent in drug development. Its unique structural features contribute to its biological activity, making it a candidate for further studies in medicinal chemistry.

Case Studies

Mechanism of Action

The mechanism of action of 3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects . Additionally, the compound may inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Key Observations:

- Methyl vs. Methoxy Groups : Methyl substituents (e.g., in the target compound) enhance lipophilicity, favoring membrane interaction, while methoxy groups (e.g., in CAS 351357-29-4) improve water solubility .

- Halogen Substitution: Chlorine atoms (e.g., in 7-chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid) increase antibacterial potency but may raise toxicity concerns .

- Trifluoromethyl Groups : The CF₃ group in 2-(4-methylphenyl)-8-CF₃ analogs improves metabolic stability and pharmacokinetics .

Physicochemical Properties

- Lipophilicity : The target compound’s three methyl groups increase its logP value compared to methoxy-substituted analogs, favoring passive diffusion through bacterial membranes .

- Melting Points: While the target’s melting point is unspecified, analogs like 2-(4-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid melt at 223–225°C, suggesting high crystallinity .

Biological Activity

3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention due to its potential biological activities. This compound's structure suggests various pharmacological properties, particularly in cancer treatment and other therapeutic applications. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H19NO2

- Molecular Weight : 305.37 g/mol

The compound features a quinoline core with multiple methyl substitutions, which can influence its biological activity through increased lipophilicity and altered interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Anticancer Activity

-

Cytotoxic Effects :

- Studies have shown that this compound demonstrates potent cytotoxicity against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- U-937 (monocytic leukemia)

Cell Line IC (µM) MCF-7 0.48 HCT-116 0.78 U-937 1.54 - Studies have shown that this compound demonstrates potent cytotoxicity against several cancer cell lines, including:

-

Mechanism of Action :

- Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, particularly caspase-3 and caspase-7. This suggests that the compound triggers programmed cell death in a dose-dependent manner, which is crucial for anticancer efficacy.

-

Comparison with Reference Compounds :

- In comparative studies, the biological activity of this compound was found to be comparable or superior to established chemotherapeutic agents like doxorubicin and combretastatin-A4.

Case Studies and Research Findings

- In vitro Studies :

- Structural Activity Relationship (SAR) :

- Metal Complexes :

Q & A

Q. Basic

- Antimicrobial assays : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for targets like topoisomerase II or kinase enzymes .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

- Substituent variation : Synthesize analogs with modified methyl groups (e.g., 3-ethyl, 6-fluoro) to assess steric/electronic effects on activity .

- Biological testing : Compare IC₅₀ values across analogs to identify critical substituents. For example, 3,6,8-trimethyl derivatives may show enhanced lipophilicity and membrane penetration .

- Computational docking : Map binding interactions with targets (e.g., DNA gyrase) using AutoDock Vina .

What computational methods elucidate its mechanism of action?

Q. Advanced

- Density Functional Theory (DFT) : Calculate electron density maps to predict reactive sites (e.g., carboxylic acid group as a hydrogen bond donor) .

- Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes over 100 ns to assess stability (e.g., RMSD < 2 Å indicates stable binding) .

- ADMET prediction : Use tools like SwissADME to estimate metabolic stability and toxicity .

How should researchers address contradictions in biological activity data?

Q. Advanced

- Control experiments : Replicate assays under standardized conditions (e.g., pH, serum concentration) to rule out variability .

- Orthogonal assays : Confirm antimicrobial activity with both MIC and time-kill curves .

- Meta-analysis : Compare results across studies (e.g., conflicting cytotoxicity data may arise from cell line-specific uptake mechanisms) .

What strategies optimize synthetic yield and purity?

Q. Advanced

- Catalyst screening : Use Pd/C or microwave-assisted synthesis to reduce reaction time .

- Purification : Employ flash chromatography (silica gel, 20% ethyl acetate/petroleum ether) or recrystallization from ethanol/water .

- Byproduct mitigation : Monitor intermediates via TLC to isolate desired products early .

How is metabolic stability assessed in preclinical studies?

Q. Advanced

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

- Plasma stability : Measure degradation in plasma (37°C, 1 hr) to estimate half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.